Trimethylgermyltrichlorosilane

Descripción

Significance within Organometallic Chemistry and Main Group Element Chemistry

The study of compounds containing direct bonds between different Group 14 elements, such as silicon and germanium, is a significant area within main group and organometallic chemistry. scilit.com These silicon-germanium hybrid compounds are of fundamental interest for understanding the nature of bonding and reactivity between these heavier elements. scilit.com The chemistry of germanium, in general, is similar to that of silicon, though notable differences in bond energies and electronegativity exist. gelest.com The Ge-X bond energies are typically about 10% less than corresponding Si-X bonds, which can influence the thermal stability of such compounds. gelest.com

The reactivity of the silicon-germanium bond is a key area of exploration. Research into related silyl-germylene compounds has shown that the Ge-Si bond can undergo insertion reactions with various organic molecules, a rare type of reactivity. acs.org This highlights the potential for developing novel synthetic methodologies based on the unique reactivity of the silicon-germanium linkage. The field of organometallic chemistry on silicon and germanium surfaces is also an active area of research, driven by applications in microelectronics. gfmoorelab.comresearchgate.net

Historical Context of Silicon-Germanium Hybrid Compounds in Chemical Synthesis

The history of silicon-germanium compounds is closely tied to the development of semiconductor materials. The first paper on silicon-germanium (SiGe) alloys was published in 1955, focusing on their magnetoresistance. wikipedia.org The idea of using a SiGe base in a heterojunction bipolar transistor was proposed as early as 1957. wikipedia.org However, the practical synthesis of SiGe heterostructures was not achieved until 1975 through molecular beam epitaxy. wikipedia.org

For many years, the primary focus of Si-Ge chemistry was on bulk alloys for electronic and thermoelectric applications. wikipedia.orgmdpi.comresearchgate.net The development of molecular compounds containing discrete silicon-germanium bonds, such as Trimethylgermyltrichlorosilane, represents a more recent area of synthetic chemistry. The synthesis of such compounds has been driven by the need for molecular precursors for advanced materials, particularly for chemical vapor deposition (CVD) processes. The synthesis of related organosilanes, like trichlorosilane, has been extensively studied for the production of polycrystalline silicon. researchgate.netpensoft.netpensoft.net The development of organogermanium precursors has also been explored as less hazardous alternatives for the deposition of germanium-containing films. wikipedia.org

Scope and Research Objectives Pertaining to this compound Investigations

Research investigations into this compound and related compounds are driven by several key objectives. A primary goal is the development of single-source precursors for the chemical vapor deposition (CVD) of silicon-germanium thin films. researchgate.net Single-source precursors, which contain all the necessary elements in one molecule, can offer better control over stoichiometry and potentially lower deposition temperatures. Volatile liquid precursors are particularly advantageous for CVD processes.

Another research objective is the fundamental understanding of the reactivity of the silicon-germanium bond. This includes studying its reactions with nucleophiles and other reagents to explore new synthetic transformations. nih.govmasterorganicchemistry.combeyondbenign.orglibretexts.org The presence of reactive trichlorosilyl and stable trimethylgermyl groups on the same molecule provides a platform for investigating selective chemical modifications.

Furthermore, the spectroscopic and structural characterization of this compound is crucial for understanding its chemical and physical properties. This includes detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to elucidate its structure and bonding. researchgate.nethuji.ac.ilirisotope.comspcmc.ac.inmagritek.com Computational studies can also provide theoretical insights into the molecule's geometry and electronic structure. nd.edu

Propiedades

InChI |

InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBVNPGXREWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

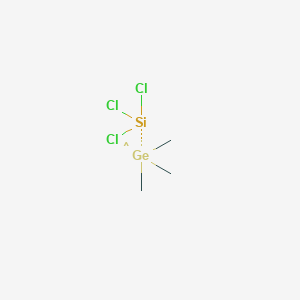

C[Ge](C)C.[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl3GeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the established synthetic routes for Trimethylgermyltrichlorosilane, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via the reaction of germanium and silicon precursors under anhydrous conditions. Key parameters include temperature control (e.g., maintaining −78°C to avoid side reactions) and stoichiometric ratios of reactants like chlorotrimethylsilane (TMCS) and germanium tetrachloride. Purification often involves fractional distillation under inert gas to isolate the product from byproducts such as hexamethyldisiloxane. Optimization requires monitoring via NMR or GC-MS to confirm purity (>98%) and yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl groups and Si/Ge bonding environments. <sup>29</sup>Si NMR is critical for confirming trichlorosilane moieties.

- Raman/IR Spectroscopy : Detects Si-Cl (450–550 cm⁻¹) and Ge-Cl (350–400 cm⁻¹) stretching vibrations.

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M-Cl]<sup>+</sup> fragments). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Neoprene/nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorides.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. Safety Data Sheets (SDS) for analogous compounds (e.g., TMCS) recommend emergency showers and eye wash stations .

Q. How does this compound react with nucleophiles, and what are common intermediates?

The compound undergoes nucleophilic substitution at silicon or germanium centers. For example, hydrolysis yields trimethylgermanol and silanols, while alcoholysis produces alkoxy derivatives. Kinetic studies using <sup>19</sup>F NMR (for fluorine-containing nucleophiles) can track reaction pathways. Side reactions, such as disproportionation, require monitoring via in-situ FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvents?

Contradictions often arise from solvent polarity and trace moisture. For example, decomposition rates in toluene (nonpolar) vs. THF (polar) differ due to solvation effects. A systematic approach includes:

- Controlled Experiments : Replicate studies under rigorously anhydrous conditions.

- DSC/TGA Analysis : Quantify decomposition temperatures (±2°C accuracy).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies in solvents. Cross-validation with peer-reviewed datasets (e.g., NIST) is critical .

Q. What computational methods are suitable for predicting the electronic structure of this compound?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets model Si-Ge bonding and partial charges.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability under thermal stress.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative effects in Si-Cl bond cleavage. Benchmark against crystallographic data (if available) ensures reliability .

Q. How can researchers design experiments to assess the compound’s stability under extreme pH or UV exposure?

- pH Studies : Prepare buffered solutions (pH 1–14) and monitor degradation via LC-MS over 24–72 hours.

- UV Stability Tests : Expose samples to 254 nm UV light in quartz cells; analyze photoproducts using HRMS.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (40–80°C). Document parameters (e.g., light intensity, buffer composition) for reproducibility .

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

- Standardized Protocols : Pre-dry glassware at 120°C and use Schlenk-line techniques for moisture-sensitive steps.

- Batch Consistency : Source reagents from single suppliers (e.g., Sigma-Aldridge, ≥99.9% purity).

- Collaborative Validation : Share synthetic procedures with independent labs for cross-verification. Publish detailed logs of reaction conditions, including failed attempts, to aid troubleshooting .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Limit of Detection (LOD) : Spike samples with known impurities (e.g., chlorotrimethylgermane) and calibrate via HPLC-UV/ELSD.

- Interlab Comparisons : Participate in round-robin testing to harmonize results.

- Uncertainty Budgeting : Calculate measurement uncertainties using ISO/IEC 17025 guidelines. Reference materials from accredited agencies (e.g., NIST SRM) enhance credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.